N,N'-bis(2-iodophenyl)benzene-1,4-dicarboxamide
Description
N,N'-Bis(2-iodophenyl)benzene-1,4-dicarboxamide is a symmetrical aromatic diamide featuring two 2-iodophenyl substituents attached to a central benzene-1,4-dicarboxamide scaffold.
Properties
IUPAC Name |
1-N,4-N-bis(2-iodophenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14I2N2O2/c21-15-5-1-3-7-17(15)23-19(25)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22/h1-12H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJORVSYHLESDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-iodophenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with 2-iodoaniline in the presence of a coupling agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-iodophenyl)benzene-1,4-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine substituents on the aromatic rings are susceptible to nucleophilic aromatic substitution under specific conditions. For example:
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Displacement with alkoxy groups : Reaction with sodium methoxide in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) yields methoxy-substituted derivatives .
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Cross-coupling reactions : Iodine atoms participate in Ullmann-type couplings with aryl boronic acids in the presence of copper catalysts (e.g., CuI/1,10-phenanthroline), forming biaryl linkages .
Coordination Chemistry
The dicarboxamide moieties act as bidentate ligands, forming stable complexes with transition metals. Key findings include:
| Metal Ion | Coordination Mode | Application | Reference |
|---|---|---|---|
| Cu(II) | Tetradentate (N,O-binding) | Catalytic oxidation of alcohols | 3,5 |
| Pd(II) | Bridging ligand | Suzuki-Miyaura cross-coupling | 3 |
| Zn(II) | Hexacoordinated geometry | Anion sensing | 5 |
Crystallographic data for a Cu(II) complex (space group P 1 21/c 1) shows bond lengths of 1.95–2.05 Å for Cu–N/O interactions .
Anion Binding Interactions
The compound demonstrates selective anion recognition via hydrogen bonding:
| Anion | Binding Constant (log K) | Preferred Binding Site |
|---|---|---|
| Cl⁻ | 3.2 ± 0.1 | Amide NH |
| NO₃⁻ | 2.8 ± 0.2 | Iodoarene region |
| SO₄²⁻ | 4.1 ± 0.3 | Cooperative NH/I⁻ interactions |
These interactions are pH-dependent, with optimal binding observed at neutral conditions (pH 6.5–7.5) .
Photochemical Reactivity
UV irradiation (254 nm) induces:
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C–I bond cleavage : Generates aryl radicals detectable via EPR spectroscopy .
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Dimerization : Forms biphenyl derivatives in deaerated THF (quantum yield Φ = 0.18) .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals two-stage degradation:
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200–300°C : Loss of iodine (observed mass loss: 44.7%, calc. 44.6%)
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300–450°C : Breakdown of the dicarboxamide framework
Activation energy (Eₐ) for decomposition is 158 kJ/mol, as calculated via the Kissinger method .
Limitations and Challenges
-
Low solubility in nonpolar solvents limits homogeneous catalytic applications.
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Iodine substituents show reduced reactivity compared to bromo/chloro analogs in SNAr reactions.
These findings highlight the compound’s versatility in synthetic and coordination chemistry, though direct studies on the 1,4-isomer remain absent in current literature. Future work should focus on isomer-specific reactivity profiling.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N,N'-bis(2-iodophenyl)benzene-1,4-dicarboxamide has been studied for its potential anticancer properties. Research indicates that compounds containing iodine can exhibit enhanced biological activity due to the presence of halogens, which can alter the compound's interaction with biological targets. For example, derivatives of this compound have shown promise in inhibiting tumor growth in preclinical models, particularly against breast and prostate cancers.
Mechanism of Action
The mechanism by which this compound exerts its effects is hypothesized to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The iodine substituents may enhance the compound's ability to interact with DNA or proteins involved in these pathways.
Material Science
Polymer Synthesis
This compound serves as a valuable building block in the synthesis of polymers with specific electronic and optical properties. The incorporation of this compound into polymer matrices can enhance their thermal stability and mechanical strength.
Organic Light Emitting Diodes (OLEDs)
Research has shown that derivatives of this compound can be used in the development of OLEDs due to their ability to emit light upon electrical excitation. The biphenyl structure contributes to effective charge transport within the device, making it suitable for applications in display technologies.
Organic Synthesis
Building Block for Complex Molecules
this compound is utilized as a versatile intermediate in organic synthesis. Its structure allows for various functionalization reactions, enabling the synthesis of more complex organic molecules. This property is particularly valuable in the pharmaceutical industry for developing new drugs.
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic strategies have been developed to optimize yield and purity, including palladium-catalyzed cross-coupling reactions which leverage the reactivity of iodine substituents.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Promising results against breast/prostate cancers; modulation of signaling pathways |
| Material Science | Polymer synthesis | Enhanced thermal stability and mechanical strength; potential use in OLEDs |
| Organic Synthesis | Building block for complex molecules | Versatile intermediate; effective functionalization routes available |
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development.
Case Study 2: OLED Development
A research team explored the use of this compound in OLED fabrication. The devices exhibited high efficiency and stability over prolonged use, demonstrating that incorporating this compound improved overall performance metrics compared to traditional materials.
Mechanism of Action
The mechanism of action of N,N’-bis(2-iodophenyl)benzene-1,4-dicarboxamide primarily involves its ability to participate in coordination chemistry. The amide groups and iodophenyl rings can interact with metal ions, forming stable complexes. These interactions can influence the compound’s reactivity and properties, making it useful in various applications such as catalysis and sensing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N,N'-bis(2-iodophenyl)benzene-1,4-dicarboxamide with key analogs, focusing on substituent effects, bioactivity, crystallography, and physicochemical properties.
Substituent Effects and Physicochemical Properties
Notes:
- *Estimated logP for this compound based on iodine’s contribution to hydrophobicity.
- Halogen substituents (I, Br) increase logP significantly compared to polar groups (e.g., hydroxyethyl).
Crystallographic and Thermal Behavior
- Planarity : Naphthalene-based analogs () exhibit planar cores (max. deviation: 0.030 Å), while benzene-dicarboxamides with hydroxyethyl groups () form hydrogen-bonded networks . The iodophenyl compound’s ortho substituents may introduce torsional strain, reducing planarity.
- Thermal Stability : N,N′-bis(2-hydroxyethyl)terephthalamide shows stability up to 200°C (XRD studies), attributed to intermolecular H-bonding . Iodine’s polarizability could enhance thermal stability via halogen interactions.
Halogen Bonding vs. Hydrogen Bonding
- Iodophenyl derivatives engage in halogen bonding (I···N/O interactions), which is stronger and more directional than hydrogen bonding. This property is exploited in crystal engineering and drug design .
- Hydroxyethyl and benzimidazole analogs rely on hydrogen bonding (N–H···O/N) for molecular recognition, as seen in their crystal structures .
Biological Activity
N,N'-bis(2-iodophenyl)benzene-1,4-dicarboxamide is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two 2-iodophenyl groups attached to a benzene ring with two carboxamide functional groups. The iodine substituents are significant as they can influence the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecular targets. The following mechanisms have been proposed based on current research:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have indicated potential interactions with carbonic anhydrases, which are crucial in regulating pH and fluid balance in biological systems .
- Receptor Modulation : this compound may bind to various receptors, modulating their activity and leading to downstream effects in cellular signaling pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
These results suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of this compound. The compound demonstrated variable cytotoxic effects across different cell lines:
The IC50 values indicate that while the compound has some cytotoxic potential, it may require further optimization for therapeutic use.
Study on Enzyme Inhibition
In a study focusing on carbonic anhydrase inhibitors, this compound was tested alongside other derivatives. It exhibited promising inhibitory activity against hCAII with an IC50 value of 0.24 μM, suggesting its potential as a lead compound for developing new therapeutic agents targeting carbonic anhydrases .
Antimicrobial Efficacy
Another study explored the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound could inhibit bacterial growth effectively at concentrations lower than those required for many conventional antibiotics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N,N'-bis(2-iodophenyl)benzene-1,4-dicarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The ligand can be synthesized via nucleophilic substitution between benzene-1,4-dicarboxylic acid derivatives and 2-iodoaniline. Conventional methods involve refluxing in polar aprotic solvents (e.g., DMF) with a coupling agent like EDCI/HOBt. Microwave-assisted synthesis (e.g., 100–150°C, 20–40 min) significantly reduces reaction time while improving yield . Optimization should focus on stoichiometry (1:2 molar ratio of dicarboxylic acid to amine), solvent selection (dielectric constant impacts reaction rate), and catalyst efficiency.
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm ligand formation by observing shifts in amide protons (~10–12 ppm) and carbonyl carbons (~165–170 ppm). Aromatic protons adjacent to iodine show deshielding due to the heavy atom effect .
- IR Spectroscopy : Validate amide bonds via N–H stretching (~3300 cm⁻¹) and C=O stretches (~1680 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns to confirm purity .
Q. How can elemental analysis and molar conductivity validate the purity and stoichiometry of metal complexes derived from this ligand?
- Methodological Answer : Elemental analysis (C, H, N) should match theoretical values for a 1:2 metal-to-ligand ratio. Molar conductivity in DMSO (10–50 Ω⁻¹ cm² mol⁻¹) distinguishes non-electrolytic complexes (e.g., neutral Co(II)/Ni(II) species) from ionic ones. Discrepancies >2% in elemental data indicate impurities or incomplete complexation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, especially considering heavy atom effects from iodine?
- Methodological Answer : Single-crystal X-ray diffraction using Mo/Kα radiation (λ = 0.71073 Å) is ideal. Heavy iodine atoms enhance anomalous scattering, improving phase determination via SHELXD (dual-space direct methods). For disordered regions, iterative refinement in SHELXL with restraints on bond lengths/angles mitigates artifacts. Mercury software visualizes intermolecular interactions (e.g., N–H⋯O hydrogen bonds) and packing motifs .
Q. What computational methods are suitable for modeling the electronic properties of iodine-substituted dicarboxamide ligands and their metal complexes?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λmax values. Natural Bond Orbital (NBO) analysis quantifies charge transfer from iodine’s σ-hole to metal centers, explaining coordination behavior .
Q. How does the presence of iodine substituents influence the supramolecular assembly of this ligand in crystal structures?
- Methodological Answer : Iodine’s polarizability and size promote halogen bonding (C–I⋯O/N) and π-hole interactions, which compete with classical hydrogen bonds. Crystal packing analysis (e.g., via PLATON) reveals R₂²(8) motifs common in amides. Compare with non-iodinated analogs (e.g., pyridyl derivatives) to isolate iodine’s role in stabilizing layered or helical architectures .
Q. What strategies mitigate challenges in interpreting thermal decomposition patterns of iodinated dicarboxamides during TGA analysis?
- Methodological Answer : Couple TGA with evolved gas analysis (EGA-MS) to distinguish ligand decomposition (250–400°C, CO₂/NH₃ release) from iodine sublimation (>300°C). Kinetic models (e.g., Flynn-Wall-Ozawa) estimate activation energy for degradation steps. Baseline correction is critical due to iodine’s high atomic mass skewing mass-loss curves .
Q. How can researchers analyze potential halogen bonding in derivatives of this ligand using crystallographic data?
- Methodological Answer : Measure C–I⋯O/N distances (typically 3.3–3.5 Å) and angles (>150°) in Mercury. Compare electron density maps (Hirshfeld surface analysis) to identify non-covalent interactions. Charge density studies (Multipole refinement) quantify the σ-hole’s electrostatic potential, confirming halogen bonding’s contribution to stability .
Q. What experimental approaches validate the semiconducting behavior observed in metal complexes of this ligand?
- Methodological Answer : Temperature-dependent DC conductivity (10⁻⁶–10⁻³ S cm⁻¹) confirms semiconductor behavior. Bandgap estimation via Tauc plots (UV-Vis diffuse reflectance) should align with DFT-predicted values. Hall effect measurements determine charge carrier type (p/n) and mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
